Tricyclodecanedimethanol fundamental properties and characteristics
Tricyclodecanedimethanol fundamental properties and characteristics
An In-depth Technical Guide to Tricyclodecanedimethanol (TCDDM)
Authored by: Gemini, Senior Application Scientist
Abstract
Tricyclodecanedimethanol (TCDDM), a saturated alicyclic diol, is a specialty monomer recognized for its rigid, compact, and stable tricyclic structure. This unique molecular architecture imparts a suite of high-performance characteristics to polymers, including enhanced thermal stability, superior mechanical strength, excellent weatherability, and improved adhesion. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of TCDDM for researchers, scientists, and professionals in polymer chemistry and drug development. We will explore the causal relationships between its structure and performance, detail analytical methodologies for its characterization, and provide insights into its role in advanced material formulation.
Core Chemical Identity and Isomerism
Tricyclodecanedimethanol, systematically known as octahydro-4,7-methano-1H-indenedimethanol, is not a single, discrete molecule but rather a mixture of various structural isomers and stereoisomers.[1] This complexity arises from its synthesis pathway, which begins with dicyclopentadiene (DCPD).[1][2] The form (endo or exo) of the DCPD precursor and the subsequent positions of formyl group addition during hydroformylation lead to a variety of isomers in the final diol product.[1] This isomeric mixture is advantageous in polymer applications as it disrupts chain packing and hinders crystallization, resulting in amorphous polymers with excellent transparency.[1]
The fundamental chemical identifiers for TCDDM are:
-
Primary CAS Number: 26896-48-0[2][3][4][5] (Note: Other CAS numbers such as 26160-83-8 and 86282-89-5 may also be used, often referring to specific isomer mixtures).[6][7]
The core structure is based on the tricyclo[5.2.1.0²˒⁶]decane skeleton, with two hydroxymethyl (-CH₂OH) groups attached.
Visualization of Core Isomeric Structures
The following diagram illustrates representative isomers of the TCDDM backbone, highlighting the structural diversity.
Caption: Representative Isomeric Forms of TCDDM.
Fundamental Physicochemical Properties
The physical and chemical properties of TCDDM are a direct consequence of its bulky, alicyclic structure and the presence of two primary hydroxyl groups. It typically presents as a colorless, viscous liquid.[2]
Table 1: Key Physical Properties of TCDDM
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless, clear liquid | [8][9] |
| Boiling Point | ~334-350 °C @ 760 mmHg (est.) | [2][6] |
| Flash Point | ~169.3 °C (est.) | [6] |
| Density | ~1.136 g/mL at 20 °C | [9] |
| Refractive Index (n20/D) | ~1.528 | [9] |
| Water Solubility | Slightly soluble (~1.075 g/L @ 25 °C est.) | [6] |
| Solubility in Organic Solvents | Miscible with polar organic solvents like alcohols | [2][7] |
| Vapor Pressure | Very low (~0.000002 mmHg @ 25 °C est.) | [6] |
Note: Exact values can vary depending on the specific isomeric composition of the product.
Synthesis and Manufacturing
The industrial synthesis of TCDDM is a well-established, multi-step process designed for high efficiency and yield. The causality behind this pathway is rooted in the need to convert a readily available petrochemical feedstock, dicyclopentadiene (DCPD), into a functionalized diol.
Industrial Synthesis Workflow
The process can be broken down into two primary stages:
-
Hydroformylation of Dicyclopentadiene (DCPD): In this step, DCPD reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. This reaction, also known as the oxo process, introduces formyl groups (-CHO) across the double bonds of the DCPD molecule, yielding tricyclodecane dialdehyde (TCDDA).[1][2] Rhodium-based catalysts are often employed to ensure high selectivity and reaction rates.[1][2]
-
Hydrogenation of Tricyclodecane Dialdehyde (TCDDA): The intermediate dialdehyde is then reduced to the final TCDDM product. This is a hydrogenation reaction where the aldehyde groups are converted to primary alcohol groups (-CH₂OH).[1][2] This step requires a robust hydrogenation catalyst, with metals such as Ruthenium (Ru) or Palladium (Pd) on supports like activated carbon being common choices.[2]
Caption: Industrial Synthesis Pathway for TCDDM.
Recently, sustainable alternatives have been introduced, such as bio-based TCDDM produced using feedstocks tracked via an ISCC PLUS mass balance approach.[10] These bio-attributed versions are chemically identical to their fossil-based counterparts, offering a drop-in solution for manufacturers seeking to improve the sustainability profile of their products.[10]
Applications and Structure-Property Relationships
TCDDM's utility stems from its rigid tricyclic core. When this bulky structure is incorporated as a monomer into a polymer backbone, it imparts significant steric hindrance, restricting polymer chain mobility.[2] This directly translates to improved thermomechanical properties.
High-Performance Polymers
TCDDM is a key building block for high-performance polymers such as polyesters, polyurethanes, polyacrylates, and epoxy resins.[2][11]
-
Enhanced Thermal Stability: The rigid structure increases the glass transition temperature (Tg) of polymers.[2][12][13] For example, incorporating TCDDM into poly(ethylene terephthalate) (PET) raises its Tg, expanding its operational temperature range.[12]
-
Improved Mechanical Properties: The compact, bridged-ring system enhances hardness, tensile strength, and impact resistance.[2][11]
-
Superior Adhesion and Weather Resistance: The alicyclic nature of TCDDM contributes to excellent hydrolytic stability and resistance to UV degradation, making it ideal for coatings and adhesives intended for outdoor use.[2][14]
-
Low Shrinkage: The rigidity of the TCDDM molecule leads to lower shrinkage during polymerization and curing, which is critical for applications requiring high dimensional stability, such as in 3D printing resins and dental composites.[2][14]
Coatings, Adhesives, and Resins
-
Coatings: In polyester-based coatings, TCDDM improves durability, chemical resistance, gloss, and hardness.[15] It is used in demanding applications including automotive and food packaging coatings.[3][10]
-
Adhesives: TCDDM enhances the bonding strength and environmental stability of adhesives.[13][14] Its derivatives are used in UV-curable adhesive tapes for the electronics industry.[13]
-
3D Printing: TCDDM and its diacrylate derivatives are crucial components in photopolymer resins for additive manufacturing, where they contribute to high heat deflection temperatures (HDT) and mechanical strength.[14][16]
Optical Applications
Polymers derived from TCDDM often exhibit high transparency and a high refractive index.[2] This makes them suitable for optical applications such as lenses, optical fibers, and high-performance coatings.[2][17]
Experimental Protocols: Characterization
To ensure quality and predict performance, TCDDM and its derived polymers must be rigorously characterized. The following are standard, self-validating protocols.
Protocol: Purity Assessment by Gas Chromatography (GC)
-
Objective: To determine the purity of the TCDDM isomeric mixture and identify any residual solvents or precursors.
-
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of TCDDM and dissolve in 10 mL of a suitable solvent (e.g., isopropanol).
-
Instrument Setup:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 10 minutes.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: The resulting chromatogram will show a cluster of peaks corresponding to the various TCDDM isomers. Purity is calculated by comparing the total area of the TCDDM isomer peaks to the total area of all peaks in the chromatogram (excluding the solvent peak).[1]
-
-
Trustworthiness Check: The protocol is validated by running a known standard to confirm retention times and response factors. The sum of all integrated peak areas should account for 100% (±2%) of the total signal.
Protocol: Thermal Property Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of a polymer synthesized with TCDDM.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan to seal.
-
Instrument Setup:
-
Atmosphere: Inert nitrogen purge at 50 mL/min.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
1st Heat: Ramp from 25 °C to 200 °C at 20 °C/min to erase thermal history.
-
Cool: Cool from 200 °C to 0 °C at 20 °C/min.
-
2nd Heat: Ramp from 0 °C to 200 °C at 10 °C/min.
-
-
-
Analysis: The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan. This standardized method ensures reproducibility and comparability of data.
-
-
Trustworthiness Check: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard before running the sample.
Safety and Handling
According to the Globally Harmonized System (GHS), TCDDM is classified as causing serious eye irritation (H319).[3][18] Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Eye/Face Protection: Wear tightly fitting safety goggles and, if splashing is possible, a face shield.[8][18]
-
Skin Protection: Wear chemical-impermeable gloves and protective clothing.[8]
-
Handling: Ensure adequate ventilation in the work area.[19] Avoid breathing vapors or mists. Wash hands thoroughly after handling.[18]
-
Storage: Store in a cool, well-ventilated place away from ignition sources.[19]
Conclusion
Tricyclodecanedimethanol is a versatile and high-performance alicyclic diol whose unique, rigid molecular structure provides a direct pathway to enhancing the thermomechanical properties and durability of a wide range of polymers. Its isomeric complexity is a key feature, promoting amorphous characteristics beneficial for optical and coating applications. As industries continue to demand materials with higher performance and greater longevity, the role of TCDDM as a critical building block in advanced polymer synthesis is set to expand. Furthermore, the advent of bio-based equivalents offers a promising route for developing these high-performance materials with improved sustainability credentials.
References
-
Tricyclodecanedimethanol | C12H20O2 | CID 160138 - PubChem. National Institutes of Health. [Link]
-
tricyclodecane dimethanol, 26160-83-8 - The Good Scents Company. The Good Scents Company. [Link]
-
Tricyclodecanedimethanol - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. [Link]
-
Tricyclodecanedimethanol (CAS 86282-89-5): Odor profile, Properties, & IFRA compliance. Scentvedi. [Link]
-
TRICYCLODECANE DIMETHANOL COMPOSITION AND PREPARATION METHOD OF THE SAME | TREA. TREA. [Link]
- CN104387233A - Method for synthesizing tricyclodecanedimethanol - Google Patents.
-
Tricyclodecane dimethanol (similar to 1.4 cyclohexane dimethanol). LookChem. [Link]
-
Tricyclodecane dimethanol diacrylate | C18H24O4 | CID 16213668 - PubChem. National Institutes of Health. [Link]
-
TCD alcohol DM (packed). OQ Chemicals. [Link]
-
Tricyclodecane Dimethanol Dimethacrylate Market - PW Consulting Chemical & Energy Research Center. PW Consulting. [Link]
-
Isosorbide and Tricyclodecanedimethanol for the Synthesis of Amorphous and High Tg Partially Biobased Copolyesters | ACS Sustainable Chemistry & Engineering. ACS Publications. [Link]
- TW202313542A - Tricyclodecane dimethanol composition and preparation method of the same - Google Patents.
-
SAFETY DATA SHEET. Stratasys. [Link]
- Polyester resin and optical lens - WO2012077700A1 - Google Patents.
-
Tricyclo[5.2.1.0(2,6)]decanedimethanol - PubChem. National Institutes of Health. [Link]
-
TCDDM Monomer Tricyclodecanedimethanol CAS 26896-48-0. KingScientific. [Link]
-
Tricyclodecanedimethanol - ChemBK. ChemBK. [Link]
Sources
- 1. TRICYCLODECANE DIMETHANOL COMPOSITION AND PREPARATION METHOD OF THE SAME | TREA [trea.com]
- 2. benchchem.com [benchchem.com]
- 3. Tricyclodecanedimethanol | C12H20O2 | CID 160138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Tricyclodecanedimethanol TCDDM CAS 26896-48-0 - BLi-T [blitchem.com]
- 6. tricyclodecane dimethanol, 26160-83-8 [thegoodscentscompany.com]
- 7. scent.vn [scent.vn]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
- 10. specialchem.com [specialchem.com]
- 11. Tricyclodecane dimethanol (similar to 1.4 cyclohexane dimethanol) [pudchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sinorawchemical.com [sinorawchemical.com]
- 14. polysciences.com [polysciences.com]
- 15. Tricyclodecanedimethanol CAS No.:26896-48-0/26160-83-8 High-Quality Production By BLi-T (Hefei) Chemical Co., Ltd - BLi-T [blitchem.com]
- 16. Tricyclodecane Dimethanol Dimethacrylate Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 17. WO2012077700A1 - Polyester resin and optical lens - Google Patents [patents.google.com]
- 18. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 19. img03.71360.com [img03.71360.com]
